REACTION_CXSMILES
|
[O:1]=[C:2]1[N:6]([CH:7]([CH3:18])[C:8]([O:10]CC2C=CC=CC=2)=[O:9])[CH2:5][CH2:4][O:3]1.[H][H]>[Pd].C(O)C>[O:1]=[C:2]1[N:6]([CH:7]([CH3:18])[C:8]([OH:10])=[O:9])[CH2:5][CH2:4][O:3]1
|
Name
|
|
Quantity
|
0.37 g
|
Type
|
reactant
|
Smiles
|
O=C1OCCN1C(C(=O)OCC1=CC=CC=C1)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
then filtered through a pad of Celite®
|
Type
|
WASH
|
Details
|
The pad was washed with 20 mL of ethanol
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1OCCN1C(C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.24 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |